(4-methoxy-1H-indol-3-yl)methanamine

Übersicht

Beschreibung

Molecular Structure Analysis

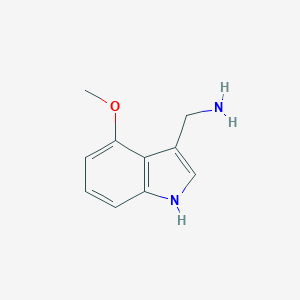

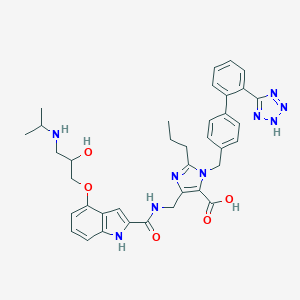

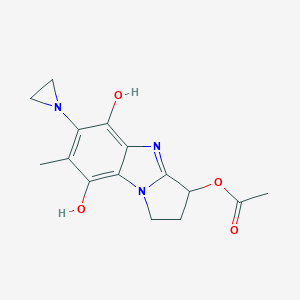

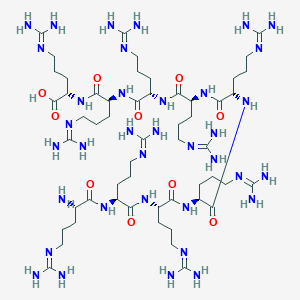

The molecular formula of “(4-methoxy-1H-indol-3-yl)methanamine” is C10H12N2O . It is an aminoalkylindole and an aralkylamino compound . The structure of indole derivatives is generally characterized by a benzene ring linked to a pyrrole ring through a CC or CN bond .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 176.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Methods : Novel synthesis methods for indol-2-yl-methanamine derivatives, including (4-methoxy-1H-indol-3-yl)methanamine, have been developed, utilizing phenylacetic acids as starting materials. This method is valuable for generating a variety of substituted compounds from readily available materials (Schlosser et al., 2015).

Chemical Structure Analysis : Schiff bases of 3-aminomethyl pyridine have been synthesized and characterized, with indol-2-yl-methanamine derivatives being a significant focus. This involves detailed analysis using spectroscopy and elemental analysis (Pandey & Srivastava, 2011).

Ligand Evaluation : Indole-3-methanamines have been evaluated as ligands for the 5-HT4 receptor, highlighting the compound's significance in receptor binding and potential therapeutic applications (Hanna-Elias et al., 2009).

Medicinal Chemistry and Drug Development

Antimicrobial Activities : Research on quinoline derivatives carrying 1,2,3-triazole moiety, which include indol-3-yl methanamine derivatives, demonstrates their potential for moderate to very good antibacterial and antifungal activities (Thomas, Adhikari & Shetty, 2010).

Synthesis of Biased Agonists : Studies on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have shown their high affinity and selectivity for serotonin 5-HT1A receptors, with potential for distinct therapeutic activities and reduced side effects (Sniecikowska et al., 2020).

Research on Methuosis and Cell Death

- Inducing Methuosis : Indole-based chalcones, including those with methanamine structures, have been synthesized and evaluated for their ability to induce methuosis, a non-apoptotic form of cell death, potentially useful for treating resistant cancer types (Robinson et al., 2012).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their potential as antimicrobial, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antitubercular, antidiabetic, and antimalarial agents . Therefore, “(4-methoxy-1H-indol-3-yl)methanamine” could also be a subject of future research in these areas.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .

Result of Action

Indole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

(4-methoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDYCKHEKOEVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448744 | |

| Record name | (4-methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153310-48-6 | |

| Record name | (4-methoxy-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)